molecular formula C15H16FNO3S B4554045 4-fluoro-N-(4-propoxyphenyl)benzenesulfonamide

4-fluoro-N-(4-propoxyphenyl)benzenesulfonamide

Cat. No.: B4554045
M. Wt: 309.4 g/mol
InChI Key: JOQZTIXHKROYNI-UHFFFAOYSA-N
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Description

4-fluoro-N-(4-propoxyphenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H16FNO3S and its molecular weight is 309.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 309.08349271 g/mol and the complexity rating of the compound is 394. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibition and Medicinal Chemistry Applications

Carbonic Anhydrase Inhibition : Sulfonamides, including derivatives similar to "4-fluoro-N-(4-propoxyphenyl)benzenesulfonamide," have been extensively researched for their inhibitory effects on carbonic anhydrase (CA) enzymes. These enzymes are involved in various physiological processes, including respiration, acid-base balance, and the formation of aqueous humor in the eye. The study by Gul et al. (2016) on 4-(2-substituted hydrazinyl)benzenesulfonamides demonstrates the potential of sulfonamide derivatives in potently inhibiting cytosolic carbonic anhydrase I and II isoenzymes, suggesting a promising avenue for therapeutic applications in conditions like glaucoma, epilepsy, and altitude sickness (Gul et al., 2016).

Cyclooxygenase-2 Inhibition : The modification of benzenesulfonamide derivatives to enhance selectivity and potency for cyclooxygenase-2 (COX-2) inhibition represents another significant application in medicinal chemistry. Hashimoto et al. (2002) identified compounds with increased COX-2 selectivity through the introduction of a fluorine atom, leading to the development of potent, highly selective, and orally active COX-2 inhibitors like JTE-522. These findings are crucial for the design of anti-inflammatory drugs with reduced gastrointestinal side effects (Hashimoto et al., 2002).

Antidiabetic Agent Development : Faidallah et al. (2016) explored the synthesis of fluorinated pyrazoles and benzenesulfonylurea derivatives as potential antidiabetic agents. Their research highlights the versatility of sulfonamide derivatives in the development of compounds with significant antidiabetic activity, providing insights into structure-activity relationships and the potential for future drug discovery in the management of diabetes (Faidallah et al., 2016).

Analytical and Bioimaging Applications

Chemosensing and Bioimaging : The development of sulfonamide-based chemosensing probes for the selective detection of metal ions in aqueous solutions and living cells demonstrates the application of sulfonamide derivatives in analytical chemistry and bioimaging. Ravichandiran et al. (2020) synthesized a colorimetric and fluorescence probe for the selective detection of Sn2+ ions, showcasing the potential of sulfonamide compounds in environmental monitoring and biomedical imaging (Ravichandiran et al., 2020).

Properties

IUPAC Name

4-fluoro-N-(4-propoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO3S/c1-2-11-20-14-7-5-13(6-8-14)17-21(18,19)15-9-3-12(16)4-10-15/h3-10,17H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQZTIXHKROYNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.